molecular formula C23H30N4O4 B4862175 Oxalic acid;1-phenyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine

Oxalic acid;1-phenyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine

Cat. No.: B4862175
M. Wt: 426.5 g/mol
InChI Key: YDWUQSZFYDXABN-UHFFFAOYSA-N
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Description

Oxalic acid;1-phenyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is a complex organic compound that features a combination of piperazine and piperidine moieties. These structures are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-phenyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine typically involves multiple steps, including the formation of piperazine and piperidine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-phenyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Oxalic acid;1-phenyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;1-phenyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as histamine H3 and sigma-1 receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. Molecular docking studies have shown that the piperidine moiety plays a crucial role in binding to these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;1-phenyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is unique due to its combined piperidine and piperazine structures, which allow it to interact with multiple biological targets. This dual activity makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

oxalic acid;1-phenyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4.C2H2O4/c1-2-4-20(5-3-1)24-14-16-25(17-15-24)21-8-12-23(13-9-21)18-19-6-10-22-11-7-19;3-1(4)2(5)6/h1-7,10-11,21H,8-9,12-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWUQSZFYDXABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=NC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.